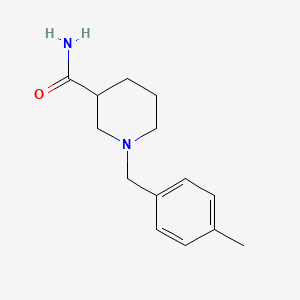![molecular formula C16H14N2O7S B4962892 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (NBQX) is a chemical compound that belongs to the family of benzisothiazolone derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. NBQX has been widely used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes.
Mechanism of Action
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a selective antagonist of the AMPA receptor. It binds to the receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of AMPA receptor-mediated excitatory neurotransmission. This compound does not affect other glutamate receptors, such as NMDA (N-methyl-D-aspartate) and kainate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the uptake of glutamate, and reduce the activity of glutamate transporters. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of apoptotic pathways. In addition, this compound has been shown to improve synaptic plasticity, learning, and memory.
Advantages and Limitations for Lab Experiments
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool for investigating the role of AMPA receptors in various physiological and pathological processes. This compound is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. This compound also has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in scientific research. One potential direction is the investigation of the role of AMPA receptors in psychiatric disorders, such as depression and schizophrenia. This compound has been shown to be effective in animal models of these disorders, and further studies may provide insights into the underlying mechanisms. Another potential direction is the development of novel AMPA receptor antagonists based on the structure of this compound. These compounds may have improved pharmacokinetic properties and selectivity, which could enhance their utility as research tools and potential therapeutic agents.
Synthesis Methods
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzisothiazole with 4-nitrophenol in the presence of a base to form the intermediate 2-(4-nitrophenoxy)benzisothiazole. The intermediate is then reacted with 3-chloro-2-hydroxypropylamine in the presence of a base to form this compound.
Scientific Research Applications
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in reducing neuronal damage and improving neurological function in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c19-12(10-25-13-7-5-11(6-8-13)18(21)22)9-17-16(20)14-3-1-2-4-15(14)26(17,23)24/h1-8,12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENZEKLDNFOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)

